molecular formula C20H14ClF3N2O2 B2357079 1-(2-chlorobenzyl)-2-oxo-N-(4-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide CAS No. 946248-53-9

1-(2-chlorobenzyl)-2-oxo-N-(4-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide

Cat. No. B2357079
CAS RN: 946248-53-9
M. Wt: 406.79
InChI Key: JUYAXLNBSWHGNS-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-2-oxo-N-(4-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H14ClF3N2O2 and its molecular weight is 406.79. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic Investigation and Model Compounds for Coenzymes

Studies on dihydronicotinamides, which are structurally related to the compound , have been conducted to understand their conformation, absorption, and fluorescence properties. These compounds serve as model compounds for natural coenzymes, providing insights into the effective conjugation between the dihydropyridine and carboxamide π-system. This research aids in the understanding of the structural and electronic properties that influence the behavior of coenzyme analogs in biological systems (Fischer, Fleckenstein, & Hönes, 1988).

NF-kappaB and AP-1 Gene Expression Inhibitors

Structure-activity relationship studies on compounds with a similar framework have identified potent inhibitors of transcription mediated by NF-kappaB and AP-1 transcription factors. These inhibitors demonstrate potential in modulating gene expression, which could be crucial for therapeutic interventions in diseases where NF-kappaB and AP-1 play a key role. The research emphasizes the importance of specific functional groups for maintaining activity and improving bioavailability (Palanki et al., 2000).

Crystal Structure Analysis for Drug Design

The crystal structure analysis of diflunisal carboxamides provides valuable information for drug design and development. By understanding the molecular arrangement and intermolecular interactions, researchers can better predict the behavior of similar compounds in biological systems. This knowledge is crucial for the rational design of new drugs with improved efficacy and reduced side effects (Zhong et al., 2010).

Antihypertensive and Coronary Vessel Dilators

Research on 1,4-dihydropyridines bearing carboxy functions has demonstrated their potential as antihypertensive agents and coronary vessel dilators. The synthesis and characterization of these compounds provide a basis for developing new therapeutics for cardiovascular diseases. Understanding the structural requirements for activity helps in the optimization of lead compounds for clinical use (Abernathy, 1978).

Mechanism of Action

Target of Action

It’s known that such compounds often interact with specific proteins or enzymes in the body, altering their function and leading to changes at the cellular level .

Mode of Action

The mode of action of this compound involves its interaction with its targets. It’s likely that the compound binds to its target, altering its function. This can result in changes in cellular processes, leading to the desired therapeutic effect . The exact nature of these interactions and changes would depend on the specific target and the structure of the compound.

Biochemical Pathways

The compound likely affects certain biochemical pathways. The exact pathways would depend on the compound’s target. Once the compound binds to its target, it can alter the function of the target, leading to changes in the biochemical pathways in which the target is involved . These changes can have downstream effects, potentially leading to the desired therapeutic effect.

Pharmacokinetics

These properties would determine the bioavailability of the compound, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The result of the compound’s action would be changes at the molecular and cellular level. These changes can lead to the desired therapeutic effect. The exact nature of these changes would depend on the compound’s target and mode of action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. These factors can include the pH of the environment, the presence of other compounds, temperature, and more . Understanding these factors can be crucial for optimizing the use and effectiveness of the compound.

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF3N2O2/c21-17-6-2-1-4-13(17)12-26-11-3-5-16(19(26)28)18(27)25-15-9-7-14(8-10-15)20(22,23)24/h1-11H,12H2,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYAXLNBSWHGNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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